Potassium 5-hydroxypentanoyltrifluoroborate
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Overview
Description
Potassium 5-hydroxypentanoyltrifluoroborate is a chemical compound belonging to the class of potassium acyltrifluoroborates (KATs). It is known for its stability in air and moisture, making it a valuable reagent in various chemical reactions, particularly in the formation of amide bonds with hydroxylamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 5-hydroxypentanoyltrifluoroborate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 5-hydroxypentanoic acid with trifluoroborate salts under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-hydroxypentanoyltrifluoroborate undergoes various chemical reactions, including:
Amidation: It acts as an acyl donor in the amidation of O-benzoyl hydroxylamine to form the corresponding amide product.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include amides and substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Potassium 5-hydroxypentanoyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium 5-hydroxypentanoyltrifluoroborate exerts its effects involves its role as an acyl donor. In amidation reactions, the compound donates its acyl group to hydroxylamines, forming stable amide bonds. The molecular targets and pathways involved include the interaction of the acyl group with nucleophilic sites on the hydroxylamine, leading to the formation of the amide product .
Comparison with Similar Compounds
Similar Compounds
Potassium acyltrifluoroborates (KATs): These compounds share similar structural features and reactivity patterns with potassium 5-hydroxypentanoyltrifluoroborate.
Potassium trifluoroacetate: Another compound with a trifluoroborate group, used in similar types of reactions.
Uniqueness
This compound is unique due to its specific structure, which includes a hydroxyl group and a pentanoyl chain. This structure imparts distinct reactivity and stability characteristics, making it particularly useful in certain chemical and biochemical applications .
Properties
Molecular Formula |
C5H9BF3KO2 |
---|---|
Molecular Weight |
208.03 g/mol |
IUPAC Name |
potassium;trifluoro(5-hydroxypentanoyl)boranuide |
InChI |
InChI=1S/C5H9BF3O2.K/c7-6(8,9)5(11)3-1-2-4-10;/h10H,1-4H2;/q-1;+1 |
InChI Key |
OLLDPQQFLCSTQN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)CCCCO)(F)(F)F.[K+] |
Origin of Product |
United States |
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